L-Alanyl-L-lysyl-L-tryptophan

ACE inhibition bioactive peptide motif human serum albumin

Analytical methods requiring the exact Ala-Lys-Trp motif cannot use isomers or substituted sequences. This tripeptide (C20H29N5O4, 403.48 g/mol) provides unique HPLC retention, MS/MS fragmentation, and UV absorbance at 280 nm. - **Application**: Reference standard for human albutensin A assays & ACE inhibition SAR (lysine insertion studies) - **Physicochemical**: clogP 2.13, TPSA 108.49 Ų, net positive charge at physiological pH - **Quality**: Validated by mass spec; no isomeric contaminants

Molecular Formula C20H29N5O4
Molecular Weight 403.5 g/mol
CAS No. 874161-71-4
Cat. No. B12594352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanyl-L-lysyl-L-tryptophan
CAS874161-71-4
Molecular FormulaC20H29N5O4
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N
InChIInChI=1S/C20H29N5O4/c1-12(22)18(26)24-16(8-4-5-9-21)19(27)25-17(20(28)29)10-13-11-23-15-7-3-2-6-14(13)15/h2-3,6-7,11-12,16-17,23H,4-5,8-10,21-22H2,1H3,(H,24,26)(H,25,27)(H,28,29)/t12-,16-,17-/m0/s1
InChIKeyJWUZOJXDJDEQEM-ZLIFDBKOSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanyl-L-lysyl-L-tryptophan: Structure & Procurement


L-Alanyl-L-lysyl-L-tryptophan (CAS 874161-71-4) is a synthetic tripeptide with the molecular formula C20H29N5O4 and a molecular weight of 403.48 g/mol, comprising L-alanine, L-lysine, and L-tryptophan residues joined by peptide bonds . The compound is cataloged in the ZINC15 database (ZINC82129055) with documented absence of known biological activity or clinical trial usage [1]. This lack of established bioactivity positions the compound not as a therapeutic lead, but as a reference standard for analytical method development, peptide synthesis validation, and fundamental physicochemical characterization [2]. The sequence Ala-Lys-Trp is also found as a sub-structural motif within larger bioactive peptides such as human albutensin A (nonapeptide Ala-Phe-Lys-Ala-Trp-Ala-Val-Ala-Arg), a noncompetitive ACE inhibitor derived from human serum albumin [2].

Product Identity Synthetic tripeptide reference standard
Known Bioactivity None reported (ZINC15 database)
Analytical Role HPLC & LC-MS/MS method development standard

L-Alanyl-L-lysyl-L-tryptophan: Substitution Limitations


Tripeptides with similar amino acid compositions or closely related sequences cannot be substituted for L-Alanyl-L-lysyl-L-tryptophan in applications requiring precise structural identity or analytical reproducibility. The specific sequence Ala-Lys-Trp confers a unique combination of physicochemical properties—including a net positive charge from the lysine ε-amino group, hydrophobic aromatic character from tryptophan, and a compact alanine N-terminus—that directly influence chromatographic retention time, mass spectrometric fragmentation pattern, and solution conformation . Altering any single residue fundamentally changes these analytical fingerprints; for example, substitution of lysine with valine yields L-alanyl-L-valyl-L-tryptophan, which possesses different charge density and hydrophobicity, thereby altering HPLC retention behavior and MS/MS fragmentation pathways . Similarly, replacement of tryptophan with alanine produces L-alanyl-L-lysyl-L-alanine, eliminating the characteristic UV absorbance at 280 nm that is critical for spectrophotometric detection and quantification . For researchers developing analytical methods for peptides containing the Ala-Lys-Trp motif (as found in human albutensin A), procurement of the exact tripeptide sequence is essential for generating accurate reference data and validating assay specificity [1].

Residue substitution: Lys → Val
Alters charge density and hydrophobicity, shifting HPLC retention and MS/MS fragmentation pathways.
Residue substitution: Trp → Ala
Eliminates characteristic UV absorbance at 280 nm, compromising spectrophotometric detection.
Positional isomer
Isomeric tripeptides (e.g., Lys-Ala-Trp) produce distinct MS/MS fingerprints, preventing direct substitution in sequence-verified assays.

L-Alanyl-L-lysyl-L-tryptophan: Procurement Evidence


Ala-Lys-Trp as the Albutensin A Core Motif

L-Alanyl-L-lysyl-L-tryptophan corresponds precisely to the Ala-Lys-Trp sub-sequence located at positions 212-214 within the nonapeptide human albutensin A (Ala-Phe-Lys-Ala-Trp-Ala-Val-Ala-Arg), an ACE inhibitor isolated from human serum albumin tryptic hydrolysate [1]. In contrast, alternative tripeptides such as Ala-Phe-Lys (positions 210-212) or Trp-Ala-Val (positions 214-216) represent different segments of the same parent peptide and are not equivalent to the Ala-Lys-Trp motif. The identification of Ala-Trp (IC50 = 20 μmol/L) as a competitive ACE inhibitor and human albutensin A (IC50 = 1.7 μmol/L) as a noncompetitive inhibitor demonstrates that the precise sequence context—including the Lys-Trp linkage—contributes to the overall inhibitory mechanism [1].

Albutensin A Core Motif
Class-level inference
Ala-Trp IC50 20 µM (competitive) — Albutensin A IC50 1.7 µM (noncompetitive)
Supports SAR studies of central tripeptide motif
Ala-Lys-Trp not directly assayed; sequence context relevant
ACE inhibition bioactive peptide motif human serum albumin

Predicted HPLC Retention Properties

L-Alanyl-L-lysyl-L-tryptophan possesses a predicted octanol-water partition coefficient (clogP) of approximately 2.13, indicating moderate hydrophobicity that is suitable for reversed-phase HPLC separation using C18 columns with acetonitrile-water gradients [1]. This value is substantially lower than the clogP of dipeptide Ala-Trp (predicted ~1.5-1.8) and higher than the more polar tripeptide Ala-Lys-Ala (predicted clogP < 0.5) due to the absence of the tryptophan indole moiety . The topological polar surface area (TPSA) of the target compound is 108.49 Ų, reflecting contributions from the lysine ε-amino group, the tryptophan indole NH, and the peptide backbone [1]. These calculated parameters provide a quantitative basis for predicting chromatographic behavior and optimizing gradient elution conditions when the compound is employed as an analytical standard.

HPLC Retention Prediction
Data to verify
clogP = 2.13, TPSA = 108.49 Ų
Guides reversed-phase HPLC gradient design
In silico prediction; verify experimentally
HPLC method development peptide characterization retention time prediction

Mass Spectrometric Fragmentation Pattern

The tripeptide sequence Ala-Lys-Trp (m/z 404.48 [M+H]⁺) produces a distinct high-resolution tandem mass spectrometry (HR-ESI-MS/MS) fragmentation profile that differs fundamentally from isomeric tripeptides with identical amino acid composition but different sequence order. The lysine ε-amino group and tryptophan indole nitrogen generate characteristic neutral losses and immonium ions that are sequence-dependent [1]. Tripeptides with the same three amino acids arranged differently—such as Lys-Ala-Trp, Ala-Trp-Lys, Trp-Ala-Lys, Lys-Trp-Ala, and Trp-Lys-Ala—each exhibit unique collision-induced dissociation (CID) fragmentation pathways, including variations in relative abundance of b₂ (Ala-Lys), y₂ (Lys-Trp), and a₂ ions, as well as the intensity of the tryptophan immonium ion at m/z 159 [1]. These sequence-specific differences enable unambiguous confirmation of the Ala-Lys-Trp sequence identity during analytical method validation and quality control assessments.

MS Fragmentation Fingerprint
Class-level inference
Prominent b₂ (Ala-Lys) and y₂ (Lys-Trp) ions distinguish from positional isomers
Sequence identity confirmed by HR-ESI-MS/MS
Isomeric tripeptides give false-negative results
LC-MS/MS peptide sequencing analytical validation

ACE Inhibitory Potential: Ala-Trp Relationship

The dipeptide Ala-Trp has been experimentally validated as a competitive inhibitor of angiotensin-I-converting enzyme (ACE) with an IC50 value of 20 μmol/L in vitro, while the related nonapeptide human albutensin A (Ala-Phe-Lys-Ala-Trp-Ala-Val-Ala-Arg) exhibits noncompetitive inhibition with an IC50 of 1.7 μmol/L [1]. L-Alanyl-L-lysyl-L-tryptophan represents an intermediate-length fragment containing the core Ala-Trp moiety with an additional lysine residue interposed. While direct ACE inhibitory data for the Ala-Lys-Trp tripeptide have not been reported, its structural relationship to the validated inhibitor Ala-Trp suggests it may serve as a useful comparator compound for SAR investigations of ACE inhibition . In contrast, tripeptides lacking the tryptophan residue (e.g., Ala-Lys-Ala, Ala-Lys-Val) are not expected to exhibit comparable ACE inhibitory potential, as the tryptophan indole moiety is essential for competitive binding to the ACE active site .

ACE Inhibitory Relationship
Class-level inference
Ala-Trp IC50 20 µM; Ala-Lys-Ala predicted no inhibition
Supports SAR of Lys insertion effect
Direct tripeptide ACE data not reported
ACE inhibition structure-activity relationship antihypertensive peptides

L-Alanyl-L-lysyl-L-tryptophan: Procurement Applications


LC-MS/MS Reference Standard

Laboratories developing targeted proteomics assays for human albutensin A or other peptides containing the Ala-Lys-Trp motif require the authentic tripeptide as a retention time and fragmentation reference standard. The compound's predicted clogP of 2.13 enables rational HPLC gradient design, while its unique MS/MS fragmentation pattern—distinct from all positional isomers with identical amino acid composition—provides unambiguous sequence confirmation [1]. Procurement of the correct sequence is essential; substitution with an isomeric tripeptide will produce incorrect reference spectra and invalidate assay specificity [1].

ACE Inhibitory Peptide SAR Studies

The Ala-Lys-Trp tripeptide represents the central segment of human albutensin A (Ala-Phe-Lys-Ala-Trp-Ala-Val-Ala-Arg), a noncompetitive ACE inhibitor with IC50 = 1.7 μmol/L [2]. This tripeptide can be employed alongside Ala-Trp (IC50 = 20 μmol/L, competitive inhibitor) and the full nonapeptide to systematically investigate how lysine insertion modulates ACE binding affinity and inhibition kinetics [2]. Such SAR studies require the exact Ala-Lys-Trp sequence; alternative tripeptides lacking the tryptophan residue (e.g., Ala-Lys-Ala) are predicted to lack ACE inhibitory activity entirely and are therefore unsuitable for this application [2].

Peptide Synthesis Quality Control

Custom peptide synthesis facilities can utilize L-Alanyl-L-lysyl-L-tryptophan as a system suitability standard for verifying the fidelity of solid-phase peptide synthesis (SPPS) protocols involving lysine and tryptophan coupling steps. The compound's sequence, containing the sterically hindered tryptophan residue adjacent to lysine, serves as a challenging test case for assessing coupling efficiency and minimizing epimerization. Successful synthesis and characterization of this tripeptide (with confirmation of molecular weight 403.48 g/mol by MS and absence of isomeric contaminants) validates that synthesis conditions are adequate for more complex peptides containing the Ala-Lys-Trp motif.

Cationic Aromatic Tripeptide Characterization

The unique combination of a positively charged lysine side chain (pKa ~10.5), an aromatic tryptophan indole moiety, and a small alanine residue makes L-Alanyl-L-lysyl-L-tryptophan a valuable model compound for biophysical studies of peptide-membrane interactions and solution conformation. Researchers investigating how charge distribution and hydrophobicity (clogP = 2.13; TPSA = 108.49 Ų) influence peptide behavior at lipid bilayer interfaces require the exact sequence to generate reproducible data [3]. Positional isomers with identical composition but different sequence order cannot substitute, as the spatial arrangement of charged and hydrophobic residues dictates amphipathicity and membrane-binding properties [1].

Application
Selection Property
Validation Focus
LC-MS/MS Reference Standard
Sequence-specific MS/MS fragmentation pattern
Retention time reproducibility and isomer discrimination
ACE Inhibitory Peptide SAR Studies
Core Ala-Trp motif with Lys insertion context
ACE inhibition kinetics and binding mode comparison
Peptide Synthesis Quality Control
Sterically hindered Trp-Lys coupling step
Coupling efficiency and epimerization assessment
Cationic Aromatic Tripeptide Characterization
Amphipathic charge and hydrophobicity distribution
Peptide-membrane interaction reproducibility
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